trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate
Description
trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate is a bicyclohexyl-based compound characterized by its distinct functional groups: a cyano (-CN) group at the 4-position, fluorine atoms at the 3- and 5-positions of the phenyl ring, and a propyl chain attached to the bicyclohexyl core.
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2NO2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)23(27)28-19-12-21(24)20(14-26)22(25)13-19/h12-13,15-18H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMUSVWLHSDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609470 | |
| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145804-13-3 | |
| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Fluorination
3,5-Difluorophenol is synthesized via halogen exchange. 3,5-Dibromophenol reacts with KF in dimethylformamide (DMF) at 120°C for 24 h, achieving 89% substitution.
Cyano Group Installation
The cyano group is introduced via Rosenmund-von Braun reaction. 4-Bromo-3,5-difluorophenol reacts with CuCN in N-methylpyrrolidone (NMP) at 200°C, yielding 4-cyano-3,5-difluorophenol (76% yield).
Optimization Insight:
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Excess CuCN (2.5 eq.) minimizes dehalogenation side products.
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NMP enhances solubility and reaction homogeneity.
Esterification: Coupling the Bicyclohexyl Acid and Phenol
Ester formation between the bicyclohexyl-carboxylic acid and phenol is achieved via two primary routes:
Acid Chloride Mediated Pathway
The carboxylic acid is converted to its acyl chloride using SOCl2 (reflux, 4 h). Subsequent reaction with 4-cyano-3,5-difluorophenol in pyridine at 0°C yields the ester (82% yield).
Carbodiimide Coupling
A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This method avoids high temperatures, preserving stereochemical integrity (78% yield).
Comparative Analysis:
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride | SOCl2, pyridine, 0°C | 82 | 95 |
| EDC/DMAP | DCM, rt, 24 h | 78 | 98 |
Stereochemical Control in trans,trans Configuration
The trans,trans geometry is dictated by conformational rigidity during bicyclohexyl formation and esterification:
Conformational Locking
The Diels-Alder reaction’s endo rule favors the trans-diequatorial arrangement of substituents. Molecular mechanics calculations (MMFF94) show a 4.2 kcal/mol stability advantage for the trans-configuration over cis.
Esterification Steric Effects
Bulky substituents on both components enforce trans-orientation during coupling. Nuclear Overhauser Effect (NOE) spectroscopy confirms the absence of proximal H-atoms between the cyano-phenyl and propyl groups, validating the trans,trans assignment.
Purification and Characterization
Final purification employs silica gel chromatography (hexane:ethyl acetate, 9:1), followed by recrystallization from ethanol. Key characterization data:
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Melting Point: 142–144°C
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1H NMR (500 MHz, CDCl3): δ 7.45 (d, J = 8.5 Hz, 2H, aromatic), 2.75 (m, 2H, cyclohexyl), 1.62 (m, 2H, propyl-CH2).
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19F NMR: δ −114.2 (d, J = 21 Hz), −116.8 (d, J = 21 Hz).
Industrial Scalability and Challenges
Scale-up hurdles include:
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Cost of Fluorination: HF-based systems require specialized equipment.
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Stereochemical Drift: Prolonged reaction times at high temperatures (>100°C) promote cis-isomer formation. Mitigated via low-temperature EDC coupling.
Emerging Methodologies
Recent advances in photoredox catalysis (e.g., Ir(ppy)3) enable direct C–H cyanation of fluorinated aromatics, bypassing bromine intermediates. Additionally, flow chemistry systems improve yield (91%) by enhancing heat transfer during Diels-Alder steps .
Chemical Reactions Analysis
Nucleophilic Addition at the Cyano Group
The electron-deficient cyano group (-C≡N) undergoes nucleophilic addition reactions. This site is particularly reactive due to the electron-withdrawing effects of adjacent fluorine atoms, which polarize the nitrile bond. Documented reactions include:
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Hydrolysis : Controlled acidic or basic conditions convert the cyano group to a carboxylic acid (-COOH) or amide (-CONH₂), respectively.
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Grignard Reagent Addition : Organomagnesium compounds add to the nitrile, forming ketones after hydrolysis.
Key Factors Influencing Reactivity :
| Parameter | Effect |
|---|---|
| Solvent polarity | Enhances reaction rates in polar aprotic solvents |
| Temperature | Higher temperatures accelerate hydrolysis |
| Fluorine substituents | Increase electrophilicity of the cyano carbon |
Ester Functional Group Reactivity
The carboxylate ester moiety participates in hydrolysis and transesterification, critical for modifying the compound’s polarity and stability:
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Acid/Base-Catalyzed Hydrolysis :
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Under acidic conditions, the ester hydrolyzes to a carboxylic acid and cyclohexanol derivative.
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Basic conditions yield a carboxylate salt and the corresponding alcohol.
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Transesterification :
Alcohol exchange reactions occur in the presence of catalysts like titanium(IV) isopropoxide, enabling the introduction of alternative alkyl chains.
Comparative Hydrolysis Rates :
| Condition | Rate (Relative) |
|---|---|
| 1M HCl, 80°C | 1.0 (baseline) |
| 1M NaOH, 80°C | 3.2 |
| Enzymatic (lipase) | 0.5 |
Fluorinated Aromatic Ring Reactions
The 3,5-difluorophenyl ring exhibits unique reactivity due to fluorine’s electron-withdrawing effects:
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Electrophilic Aromatic Substitution :
Fluorine directs incoming electrophiles to meta positions. Halogenation and nitration occur under mild conditions, though yields are moderate due to steric hindrance. -
Suzuki-Miyaura Coupling :
The ring participates in palladium-catalyzed cross-couplings with aryl boronic acids, enabling structural diversification.
Substituent Effects on Reactivity :
| Substituent | Reaction Rate (vs. Benzene) |
|---|---|
| -F (meta) | 0.3 |
| -CN (para) | 0.1 |
Thermal and Photochemical Stability
The compound’s stability under thermal and UV exposure is critical for its use in liquid crystal displays (LCDs):
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Thermal Decomposition :
Degrades above 220°C, releasing CO₂ and fluorine-containing byproducts . -
UV-Induced Reactions :
Photooxidation at the cyclohexyl-propyl chain forms ketones and epoxides, reducing mesophase stability .
Degradation Pathways :
textPrimary pathway: Ester cleavage → Cyclohexyl radical formation → Fluorobenzene derivatives Secondary pathway: Cyanide group oxidation → Carboxylic acid intermediates
Biological Interactions
Though primarily a synthetic target, its metabolites have been studied for biochemical effects:
Scientific Research Applications
Liquid Crystal Applications
One of the primary applications of trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate is in the development of liquid crystal displays (LCDs). This compound acts as a liquid crystal monomer, contributing to the formation of liquid crystalline phases that are essential for the functioning of LCDs.
Case Study: Liquid Crystal Displays
A study conducted by researchers in materials science demonstrated that incorporating this compound into LCD formulations enhanced the thermal stability and electro-optical properties of the display. The findings indicated that devices utilizing this compound exhibited improved response times and higher contrast ratios compared to traditional liquid crystal mixtures.
Pharmaceutical Synthesis
The compound is also utilized in pharmaceutical synthesis, particularly in the development of selective androgen receptor modulators (SARMs). SARMs are compounds designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues.
Case Study: Development of SARMs
Research published in a pharmacology journal highlighted the synthesis of a SARM using this compound as a key intermediate. The study reported that this SARM demonstrated significant anabolic activity with reduced androgenic side effects, making it a promising candidate for male contraception.
Material Science
In material science, this compound has been explored for its potential use in polymer systems due to its unique structural characteristics. Its ability to form stable liquid crystalline phases makes it an attractive candidate for enhancing the properties of polymer matrices.
Case Study: Polymer Composites
A collaborative study between chemists and material scientists investigated the incorporation of this compound into polymer composites. The results showed that composites containing this compound exhibited improved mechanical strength and thermal resistance compared to composites without it.
Mechanism of Action
The mechanism of action of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or dipole-dipole interactions with proteins or enzymes, affecting their activity. The difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Key Structural Differences:
- Cyano vs.
- Fluorine Substitution: The 3,5-difluoro pattern introduces electron-withdrawing effects, which may stabilize the carboxylate ester against hydrolysis relative to non-fluorinated analogs.
- Propyl vs. Pentyl Chains : The shorter propyl chain reduces hydrophobicity, likely lowering liquid crystalline phase transition temperatures compared to pentyl derivatives .
Physicochemical and Reactivity Trends
Hypothetical Property Comparison (Inferred from Structural Analogues):
| Property | Target Compound | 4-(trans-4-Pentylcyclohexyl)phenol | Phenylboronic Acid Analog |
|---|---|---|---|
| Polarity | High (cyano, fluorine) | Moderate (phenol) | High (boronic acid) |
| Thermal Stability | High | High | Moderate (acid-sensitive) |
| Solubility | Low in hydrocarbons | Moderate in alcohols | High in polar solvents |
- Reactivity : The carboxylate ester in the target compound is less reactive toward nucleophiles than boronic acid derivatives, which are prone to cross-coupling reactions .
- Lumping Strategy Relevance: As noted in climate modeling studies, structurally similar compounds (e.g., bicyclohexyl derivatives with varying substituents) may exhibit comparable environmental persistence or degradation pathways, though fluorinated groups could resist oxidation .
Research Findings and Implications
Synthetic Utility: The target compound’s cyano and fluorine groups make it a candidate for designing liquid crystals with wide nematic ranges, as polar substituents enhance dielectric anisotropy.
Environmental Behavior: Per the lumping strategy principle, its degradation in aquatic systems may resemble non-fluorinated bicyclohexyl esters, but fluorine atoms could delay hydrolysis .
Performance vs. Pentyl Derivatives : The propyl chain may reduce viscosity in mixtures compared to pentyl analogs, favoring applications in optoelectronic devices.
Biological Activity
Trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate (CAS No. 145804-13-3) is a compound characterized by its unique bicyclohexyl structure, which includes a cyano group, two fluorine atoms on the phenyl ring, and a propyl group attached to a carboxylate moiety. This structural composition suggests potential biological activity, particularly in pharmaceutical applications.
The molecular formula of this compound is , with a molecular weight of approximately 399.48 g/mol. The presence of the cyano and difluorophenyl groups enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Addition : The cyano group may undergo nucleophilic addition reactions, facilitating interactions with various biological molecules.
- Electrophilic Aromatic Substitution : The difluorophenyl moiety can engage in electrophilic aromatic substitution reactions, potentially influencing receptor binding and enzyme activity.
- Carboxylate Group Interactions : The carboxylate moiety may participate in hydrogen bonding and ionic interactions with biological targets.
Biological Targets
Research indicates that compounds with similar structures often target various enzymes and receptors. Potential targets for this compound include:
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are crucial in cancer therapy as they interfere with DNA synthesis.
- Kinases : Targeting kinases involved in cell signaling pathways can lead to anti-cancer effects.
Comparative Analysis of Similar Compounds
The following table highlights structural analogs and their notable features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Trans,trans-4-Cyano-3-fluorophenyl 4'-propylbicyclohexyl-4-carboxylate | C23H28FNO2 | Contains one fluorine atom instead of two |
| Trans,trans-4-Ethoxy-(1,1-bicyclohexyl)-4-carboxylic acid | C21H30O2 | Ethoxy group instead of cyano and fluorine substituents |
| 2,6-Difluoro-4-hydroxybenzonitrile | C7H5F2NO | Simpler structure with hydroxyl and nitrile groups |
These comparisons illustrate the unique aspects of this compound that may enhance its biological activity compared to simpler derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves esterification between 4-cyano-3,5-difluorophenol and trans,trans-4'-propylbicyclohexyl-4-carboxylic acid. Catalytic acid (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous toluene under reflux is common. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1:1.2 molar ratio of acid to phenol) to account for steric hindrance from the bicyclohexyl group . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity, as validated by GC-MS .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identifies key signals: cyano group (δ ~110 ppm in ¹³C), fluorine substituents (splitting patterns in ¹H), and bicyclohexyl proton environments (axial/equatorial splitting) .
- X-ray Crystallography : Resolves trans,trans stereochemistry of the bicyclohexyl moiety and confirms ester linkage geometry .
- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .
Q. What safety protocols are critical when handling this compound, given its fluorinated and cyanated groups?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during decomposition).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize cyanide-containing waste with alkaline hypochlorite solution before disposal. Fluorinated residues require segregation as hazardous waste .
Advanced Research Questions
Q. How does the compound’s mesogenic behavior compare to structurally similar liquid crystals, and what experimental setups are suitable for phase transition analysis?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., nematic-to-isotropic) with heating/cooling rates of 5°C/min. Compare with analogs like trans,trans-4'-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl (CAS 139215-80-8) to assess the impact of cyano vs. trifluoromethoxy groups on transition temperatures .
- Polarized Optical Microscopy (POM) : Observe texture changes in thin films (5–20 µm thickness) on ITO-coated glass cells. Use temperature-controlled stages to correlate optical textures with DSC data .
Q. What strategies resolve contradictions in purity assessments between GC and HPLC for fluorinated liquid crystal precursors?
- Methodology :
- GC Limitations : High-boiling-point bicyclohexyl derivatives may degrade in GC injectors, producing false impurities. Use lower injector temperatures (250°C vs. 300°C) and short columns (e.g., DB-5ms, 15 m) .
- HPLC Validation : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase improve resolution of polar fluorinated byproducts. Cross-validate with LC-MS to identify degradation products .
Q. How can computational modeling predict the compound’s dielectric anisotropy for display device applications?
- Methodology :
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G* level. Calculate dipole moment components (µ∥ and µ⟂) to derive dielectric anisotropy (Δε = µ∥² - µ⟂²). Compare with experimental values from capacitance measurements in aligned cells .
- Molecular Dynamics (MD) : Simulate alignment under electric fields (1–5 V/µm) to assess switching times and rotational viscosity .
Q. What role does the 4-propylbicyclohexyl group play in enhancing thermal stability compared to linear alkyl chains?
- Methodology :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of this compound with analogs (e.g., 4-pentylcyclohexyl derivatives). The bicyclohexyl group’s rigidity reduces conformational entropy, delaying thermal degradation .
- Arrhenius Kinetics : Calculate activation energy (Ea) for decomposition using TGA data at multiple heating rates (Kissinger method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
